Tetraoctylammonium bromide

Catalog No.
S608458
CAS No.
14866-33-2
M.F
C32H68BrN
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctylammonium bromide

CAS Number

14866-33-2

Product Name

Tetraoctylammonium bromide

IUPAC Name

tetraoctylazanium;bromide

Molecular Formula

C32H68BrN

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

QBVXKDJEZKEASM-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]

Synonyms

tetraoctylammonium bromide

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]

Phase Transfer Catalysis:

TOABr is most widely used as a phase transfer catalyst (PTC) in organic and inorganic chemistry . It facilitates the transfer of ionic species from an aqueous phase to an organic phase, enabling reactions that wouldn't otherwise occur efficiently between immiscible liquids. This allows researchers to perform various reactions under milder conditions and with improved yields .

Synthesis of Nanomaterials:

TOABr plays a crucial role in the synthesis of various nanomaterials, including nanoparticles, nanorods, and nanotubes . It acts as a templating agent, directing the growth and assembly of these materials at the nanoscale. This allows researchers to control the size, shape, and other properties of nanomaterials for specific applications .

Extraction and Separation:

TOABr is employed in the extraction and separation of various organic and inorganic compounds from aqueous solutions. Its lipophilic nature allows it to form ion pairs with ionic species, facilitating their extraction into an organic phase . This technique is valuable for environmental monitoring, analytical chemistry, and the purification of various compounds.

Studies of Biological Membranes:

TOABr serves as a model compound for studying the structure and function of biological membranes. Its ability to interact with and disrupt membranes makes it a useful tool for investigating membrane transport processes, protein-lipid interactions, and the effects of various agents on membrane stability .

Other Applications:

Beyond these primary applications, TOABr finds use in various other scientific research areas, including:

  • Electrochemistry: As an electrolyte additive in battery research .
  • Medicinal Chemistry: As a carrier molecule for drug delivery .
  • Material Science: As a precursor for the synthesis of novel materials with specific properties.

Tetraoctylammonium bromide is a quaternary ammonium compound with the chemical formula [CH3(CH2)7]4NBr[CH_3(CH_2)_7]_4NBr. It is typically utilized as a phase transfer catalyst, facilitating the transfer of reactants between immiscible aqueous and organic phases. This compound is characterized by its hydrophobic octyl groups, which enhance its solubility in organic solvents while allowing it to interact with polar substrates in aqueous solutions . Tetraoctylammonium bromide appears as a white solid and is known for its non-corrosive and environmentally friendly properties.

As a phase transfer catalyst, TOABr forms a complex with the desired ionic species in the aqueous phase. The lipophilic octyl groups then allow the complex to migrate into the organic phase. Once in the organic phase, the ionic species is released to participate in the desired reaction [].

, particularly in catalyzing phase-transfer processes. It effectively transports anionic reactants from aqueous to organic phases, thus enabling reactions that would otherwise be limited by solubility issues. Common applications include:

  • Alkylation: Tetraoctylammonium bromide facilitates the alkylation of various substrates, enhancing reaction rates and yields.
  • Oxidation and Reduction: It serves as a catalyst in oxidation and reduction reactions, promoting efficient conversions without the need for metal catalysts .
  • Esterification: The compound is also involved in esterification processes, aiding in the formation of esters from carboxylic acids and alcohols .

Tetraoctylammonium bromide can be synthesized through various methods, with the most common approach being the alkylation of a suitable amine. The typical synthesis involves:

  • Starting Material: The synthesis begins with tributylamine.
  • Alkylation Reaction: Tributylamine is reacted with 1-bromooctane under controlled conditions to yield tetraoctylammonium bromide.
  • Purification: The resulting product is purified through recrystallization or distillation to obtain a high-purity compound.

This method allows for the efficient production of tetraoctylammonium bromide suitable for laboratory and industrial applications .

Tetraoctylammonium bromide has diverse applications across various fields:

  • Phase Transfer Catalysis: It is widely used in organic synthesis to facilitate reactions involving immiscible phases.
  • Nanoparticle Stabilization: The compound has been utilized to stabilize gold nanoparticles, enhancing their stability for use in various nanotechnology applications .
  • Environmental Chemistry: Its ability to facilitate reactions in environmental remediation processes makes it valuable for removing pollutants from water sources .

Research into the interactions of tetraoctylammonium bromide with other compounds has revealed its effectiveness as a stabilizing agent for nanoparticles. Studies have shown that tetraoctylammonium bromide can improve the stability of gold nanoparticles by forming protective layers around them, which prevents aggregation and enhances their functional properties . Additionally, its interactions with polyelectrolyte multilayers have been explored, indicating potential applications in drug delivery systems and biosensors.

Tetraoctylammonium bromide shares similarities with other quaternary ammonium compounds, particularly those used as phase transfer catalysts. Here are some comparable compounds:

Compound NameChemical FormulaPrimary Use
Tetrabutylammonium bromide[C4H9]4NBr[C_4H_{9}]_4NBrPhase transfer catalyst
Tetradecyltrimethylammonium bromide[C14H31N(CH3)3]Br[C_{14}H_{31}N(CH_3)_3]BrSurfactant and phase transfer catalyst
Cetyltrimethylammonium bromide[C16H33N(CH3)3]Br[C_{16}H_{33}N(CH_3)_3]BrEmulsifier and phase transfer catalyst

Uniqueness of Tetraoctylammonium Bromide

Tetraoctylammonium bromide stands out due to its longer hydrophobic chains compared to other quaternary ammonium salts. This structural feature enhances its solubility in organic solvents while maintaining effective interaction with polar substrates. Its specific applications in nanoparticle stabilization also highlight its unique role in nanotechnology compared to similar compounds.

UNII

52QW29OWOC

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14866-33-2

Wikipedia

Tetra(N-octyl)ammonium bromide

Dates

Modify: 2023-08-15

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